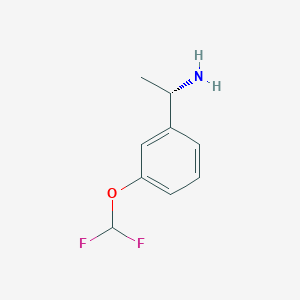
(S)-1-(3-(Difluoromethoxy)phenyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-[3-(difluoromethoxy)phenyl]ethan-1-amine is a chemical compound characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[3-(difluoromethoxy)phenyl]ethan-1-amine typically involves the introduction of the difluoromethoxy group onto a phenyl ring, followed by the attachment of the ethanamine moiety. One common method involves the use of difluoromethylation reagents to introduce the difluoromethoxy group. This can be achieved through electrophilic, nucleophilic, radical, and cross-coupling methods . The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced difluoromethylation reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other modern chemical engineering techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(1S)-1-[3-(difluoromethoxy)phenyl]ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The reaction conditions may involve the use of specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted phenyl ethanamines .
Scientific Research Applications
(1S)-1-[3-(difluoromethoxy)phenyl]ethan-1-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: It may be utilized in the study of biological systems and interactions involving fluorinated molecules.
Mechanism of Action
The mechanism of action of (1S)-1-[3-(difluoromethoxy)phenyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s reactivity and binding affinity, affecting its interactions with enzymes, receptors, and other biomolecules. These interactions can modulate various biological processes and pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethoxy-substituted phenyl ethanamines and related fluorinated compounds. Examples include:
Uniqueness
(1S)-1-[3-(difluoromethoxy)phenyl]ethan-1-amine is unique due to the specific positioning of the difluoromethoxy group and its stereochemistry. This unique structure can result in distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C9H11F2NO |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
(1S)-1-[3-(difluoromethoxy)phenyl]ethanamine |
InChI |
InChI=1S/C9H11F2NO/c1-6(12)7-3-2-4-8(5-7)13-9(10)11/h2-6,9H,12H2,1H3/t6-/m0/s1 |
InChI Key |
KXLKJIXCWFZYIE-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)OC(F)F)N |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


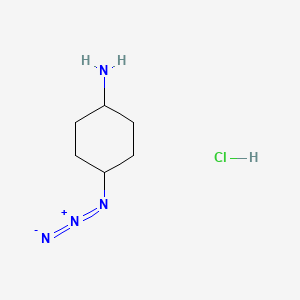
![3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]benzonitrile](/img/structure/B13523018.png)
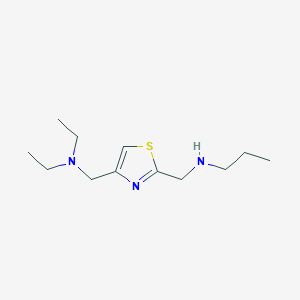
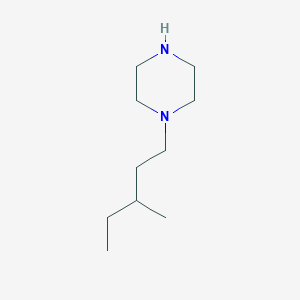
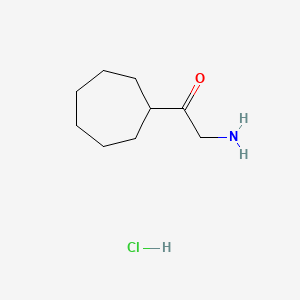
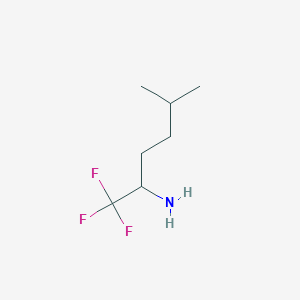
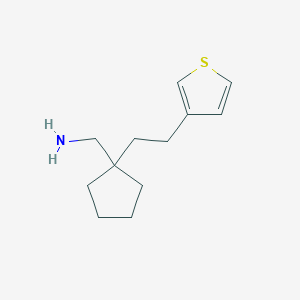
![tert-butyl N-{1-[(chlorosulfonyl)methyl]cyclopentyl}carbamate](/img/structure/B13523064.png)
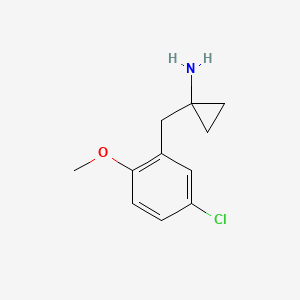
![O-[(3-methoxyphenyl)methyl]hydroxylamine](/img/structure/B13523071.png)
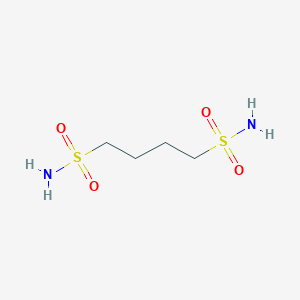
![2-[(1,3-Dioxaindan-5-yl)methoxy]aceticacid](/img/structure/B13523090.png)
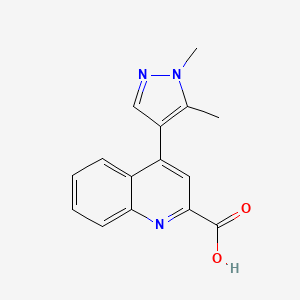
![2-(1H-Naphtho[2,3-d]imidazol-2-yl)ethan-1-amine](/img/structure/B13523097.png)
